

## KIO-301's benefits over existing treatments for retinal degeneration

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# KIO-301: A Paradigm Shift in Retinal Degeneration Treatment?

A Comparative Analysis of a Novel Photoswitch Against Existing Therapies

For researchers, scientists, and drug development professionals vested in the fight against retinal degeneration, the landscape of potential treatments is a dynamic and closely watched field. The emergence of **KIO-301**, a novel molecular photoswitch, presents a compelling new approach to vision restoration in patients with advanced retinal diseases like Retinitis Pigmentosa (RP) and Choroideremia. This guide provides an objective comparison of **KIO-301** with existing and emerging treatments, supported by available experimental data, to illuminate its potential benefits and place in the therapeutic armamentarium.

### At a Glance: KIO-301 vs. The Field

The primary advantage of **KIO-301** lies in its unique, gene-agnostic mechanism of action. Unlike gene therapies that target specific mutations, **KIO-301** is designed to work regardless of the underlying genetic cause of photoreceptor death. It achieves this by selectively entering retinal ganglion cells (RGCs), which often survive after rods and cones have degenerated, and bestowing upon them a new light-sensing capability. This approach could offer hope to a broader patient population with varied genetic forms of retinal degeneration.

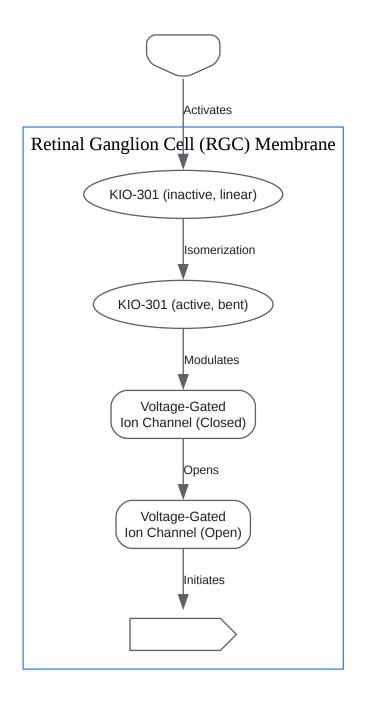


Feature	KIO-301	Luxturna® (voretigene neparvovec)	Argus® II Retinal Prosthesis	MCO-010
Mechanism of Action	Molecular Photoswitch (Small Molecule)	Gene Therapy (AAV2 Vector)	Epiretinal Prosthesis (Medical Device)	Optogenetic Therapy (AAV2 Vector)
Target Cells	Retinal Ganglion Cells	Retinal Pigment Epithelium (RPE) Cells	Retinal Ganglion Cells (via electrical stimulation)	Bipolar Cells
Gene Specificity	Gene-Agnostic	RPE65 Gene Mutations Only	Gene-Agnostic	Gene-Agnostic
Administration	Intravitreal Injection	Subretinal Injection	Surgical Implantation	Intravitreal Injection

## **Deep Dive: Mechanism of Action**

**KIO-301** is an azobenzene photoswitch compound that, when introduced into the eye, is selectively taken up by viable RGCs. In the absence of light, the molecule remains in a linear, inactive state. Upon exposure to light, it isomerizes to a bent, active configuration. This change in shape allows it to interact with and modulate voltage-gated ion channels on the RGCs, effectively converting these cells into novel photoreceptors that can transmit visual signals to the brain.[1][2][3]





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Figure 1: KIO-301 Mechanism of Action.

## **Performance Data: A Comparative Overview**

Quantitative data from clinical trials provides a crucial lens through which to evaluate the potential of **KIO-301** against established and emerging therapies. The following tables summarize key efficacy and safety findings.



**Table 1: Visual Acuity Outcomes** 

Treatment	Trial	Baseline Visual Acuity	Mean Change in Visual Acuity
KIO-301	ABACUS-1 (Phase 1/2)	Count Fingers / Hand Motion	0.30 logMAR improvement (high dose group, not statistically significant) [4]
Luxturna®	Phase 3	20/60 or worse	-0.16 LogMAR (8-letter improvement, not statistically significant vs. control) [5]
Argus® II	5-Year Study	Bare or No Light Perception	Grating Visual Acuity better than 2.9 logMAR in 47% of patients at 1 year (system on)
MCO-010	RESTORE (Phase 2b)	~2.2 LogMAR	-0.337 to -0.539 LogMAR improvement vs. sham at 52 and 76 weeks

**Table 2: Visual Field and Functional Vision Outcomes** 



Treatment	Trial	Key Visual Field/Functional Vision Outcome
KIO-301	ABACUS-1 (Phase 1/2)	Statistically significant increase in kinetic visual field (Goldmann perimetry) at day 7 and 14. 24.7% to 60.0% improvement in success on Ora-MLOM™ High Contrast Room Exit test.
Luxturna®	Phase 3	Statistically significant improvement in Multi-Luminance Mobility Test (MLMT) score. Statistically significant increase in Goldmann visual field (sum total degrees).
Argus® II	5-Year Study	81% of patients better at locating an object (system on vs. off).
MCO-010	RESTORE (Phase 2b)	88.9% of treated patients showed a clinically meaningful improvement in the Multi-Luminance Y-Mobility Test (MLYMT) or Multi-Luminance Shape Discrimination Test (MLSDT).

**Table 3: Safety and Tolerability** 



Treatment	Key Adverse Events
KIO-301	Well-tolerated; one case of mild, transient ocular hypertension reported.
Luxturna®	Retinal tears, cataracts, elevated intraocular pressure.
Argus® II	Conjunctival erosion, retinal detachment.
MCO-010	Anterior chamber cell, ocular hypertension (generally managed with topical medication).

## **Experimental Protocols: A Closer Look**

A detailed understanding of the methodologies employed in clinical trials is essential for a nuanced interpretation of the results.

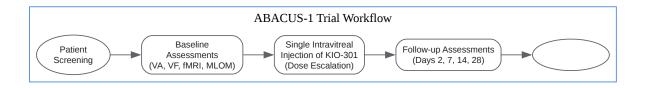
#### KIO-301: ABACUS-1 Trial

The ABACUS-1 study was a Phase 1/2, open-label, single ascending-dose trial that enrolled 6 patients with late-stage retinitis pigmentosa. Participants were divided into two cohorts based on baseline vision: Cohort 1 with no light perception or bare light perception, and Cohort 2 with hand motion or counting fingers vision. Each eye received a single intravitreal injection of **KIO-301** at one of three dose levels  $(7.5 \, \mu g, 25 \, \mu g, or 50 \, \mu g)$ .

#### Key Assessments:

- Visual Acuity: Berkeley Rudimentary Vision Test (BRVT)
- Visual Field: Goldmann Kinetic Perimetry
- Functional Vision: Ora-Multiluminance Orientation & Mobility (Ora-MLOM™) High Contrast Room Exit test
- Neural Activity: Functional Magnetic Resonance Imaging (fMRI) of the visual cortex





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**Figure 2:** ABACUS-1 Experimental Workflow.

#### Luxturna®: Phase 3 Trial

This was a randomized, controlled, open-label trial that enrolled 31 patients with biallelic RPE65 mutation-associated retinal dystrophy. Patients were randomized 2:1 to receive bilateral subretinal injections of Luxturna or to a control group that received no treatment for one year, after which they could cross over to receive the treatment.

#### Key Assessments:

- Primary Endpoint: Multi-Luminance Mobility Test (MLMT)
- Secondary Endpoints: Full-field light sensitivity threshold (FST) testing, Goldmann visual field, and visual acuity

### **Argus® II: Feasibility and 5-Year Study**

The initial feasibility study was a prospective, multicenter, single-arm clinical trial in 30 patients with bare or no light perception due to end-stage RP. The worse-seeing eye was implanted with the Argus II system. The primary outcome measures were safety and visual function, assessed by computer-based, objective tests.

#### Key Assessments:

- Visual Function: Square Localization, Direction of Motion, and Grating Visual Acuity
- Functional Vision: Orientation and Mobility tasks (e.g., locating a door, following a line)



#### MCO-010: RESTORE Trial

The RESTORE study was a Phase 2b randomized, double-masked, sham-controlled trial that enrolled 27 patients with advanced RP. Patients were randomized to receive a single intravitreal injection of one of two doses of MCO-010 or a sham injection.

#### Key Assessments:

- Primary Endpoint: Change from baseline in the Multi-Luminance Y-Mobility Test (MLYMT)
   score at 52 weeks
- Secondary Endpoints: Multi-Luminance Shape Discrimination Test (MLSDT) and Best-Corrected Visual Acuity (BCVA)

## Conclusion: The Promise and Path Forward for KIO-301

**KIO-301** represents a significant innovation in the quest to treat retinal degeneration. Its geneagnostic approach and promising early clinical data on safety and efficacy position it as a potentially transformative therapy. The improvements observed in visual field and the objective evidence of increased brain activity in the visual cortex are particularly encouraging.

While direct, head-to-head comparisons with other treatments are not yet available, the data summarized here provides a framework for understanding the potential advantages of **KIO-301**. Its less invasive administration via intravitreal injection, compared to the surgical implantation of the Argus II or the subretinal injection of Luxturna, is a notable benefit. Furthermore, its applicability to a broad range of genetic mutations contrasts with the targeted nature of gene therapies like Luxturna.

The upcoming ABACUS-2 Phase 2 trial will be critical in further elucidating the efficacy and safety profile of **KIO-301** and solidifying its place in the evolving landscape of treatments for retinal degeneration. For the scientific and drug development community, **KIO-301** is undoubtedly a molecule to watch, with the potential to bring light to a wider spectrum of patients living with the profound challenge of vision loss.



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